

# Efficacy Comparison: Evacetrapib vs. Ezetimibe

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

Get Quote

| Lipid Parameter                    | Evacetrapib + Atorvastatin 40 mg            | Ezetimibe + Atorvastatin 40 mg                        | Atorvastatin 40 mg alone (Placebo) |
|------------------------------------|---------------------------------------------|-------------------------------------------------------|------------------------------------|
| LDL-C (% Change)                   | -33% [1]                                    | -27% [1]                                              | 0% (reference) [1]                 |
| HDL-C (% Change)                   | +125% [1]                                   | Minimal change (not significant vs. other groups) [1] | Minimal change (reference) [1]     |
| Apolipoprotein B (ApoB) (% Change) | -23% [1]                                    | -19% [1]                                              | -                                  |
| Lipoprotein(a) [Lp(a)] (% Change)  | -29% [1]                                    | Minimal change (not significant vs. other groups) [1] | -                                  |
| Apolipoprotein A-I (% Change)      | +46% [1]                                    | Minimal change (not significant vs. other groups) [1] | -                                  |
| Non-HDL-C (% Change)               | Information not available in search results | Information not available in search results           | -                                  |

| Lipid Parameter          | Evacetrapib + Atorvastatin 40 mg            | Ezetimibe + Atorvastatin 40 mg              | Atorvastatin 40 mg alone (Placebo) |
|--------------------------|---------------------------------------------|---------------------------------------------|------------------------------------|
| Triglycerides (% Change) | Information not available in search results | Information not available in search results | -                                  |

> **Note on clinical outcomes:** Despite its potent lipid-altering effects, the development of **evacetrapib** was discontinued after the large **ACCELERATE** outcomes trial failed to show a reduction in major cardiovascular events [1] [2].

## Mechanisms of Action

The two drugs work through entirely different pathways to lower cholesterol, as illustrated below.



[Click to download full resolution via product page](#)

## Experimental Protocol Overview

The primary data in the table above comes from the **ACCENTUATE** trial, a randomized, double-blind, placebo-controlled study designed to directly compare the efficacy of different lipid-lowering strategies [1].

- **Patient Population:** 366 high-vascular risk patients with atherosclerotic cardiovascular disease (ASCVD) and/or diabetes, already treated with atorvastatin 40 mg/day.
- **Run-in Period:** All patients received atorvastatin 40 mg for 28 days prior to randomization to stabilize baseline levels.
- **Intervention & Duration:** Patients were randomized to one of four groups for 90 days:
  - Atorvastatin 40 mg + **Evacetrapib** 130 mg
  - Atorvastatin 80 mg
  - Atorvastatin 40 mg + Ezetimibe 10 mg
  - Atorvastatin 40 mg + Placebo
- **Primary Measurements:** The percent change from baseline in LDL-C (measured by  $\beta$ -quantification) was the primary efficacy measure. Other lipid parameters (HDL-C, ApoB, Lp(a), etc.) were also measured, along with safety and tolerability [1].

## Conclusion for Researchers

In summary, for researchers and drug developers:

- **For Maximum LDL-C Reduction:** **Evacetrapib** is more effective than ezetimibe as an add-on to moderate-dose statin therapy [1].
- **For a Broader Lipid & Lipoprotein Effect:** **Evacetrapib** has a multi-faceted impact, significantly lowering Lp(a) and raising HDL-C and ApoA-I, which ezetimibe does not [1].
- **Critical Consideration:** The potent lipid effects of CETP inhibition with **evacetrapib** did not translate into a clinical benefit in cardiovascular outcomes trials, highlighting the complex relationship between lipid modulation and atherogenesis [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. effects of cholesteryl ester transfer protein inhibition... Comparative [pubmed.ncbi.nlm.nih.gov]
2. Efficacy and Safety of the Cholesteryl Ester Transfer Protein Inhibitor... [jstage.jst.go.jp]

To cite this document: Smolecule. [Efficacy Comparison: Evacetrapib vs. Ezetimibe]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548850#evacetrapib>]

versus-ezetimibe-ldl-c-reduction]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)